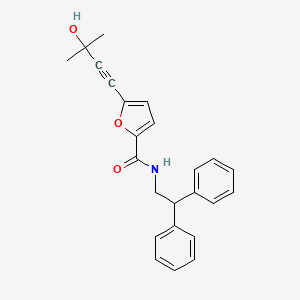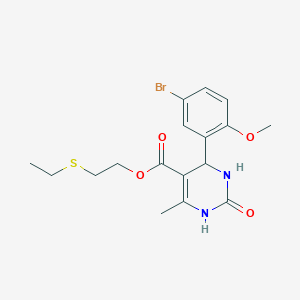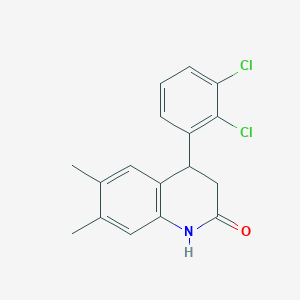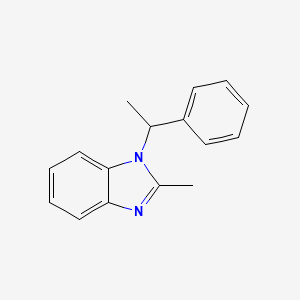
N-(2,2-diphenylethyl)-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-furamide
Vue d'ensemble
Description
N-(2,2-diphenylethyl)-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-furamide, also known as DPF, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPF is a furan derivative that exhibits unique biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
N-(2,2-diphenylethyl)-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-furamide's mechanism of action involves binding to the κ-opioid receptor and inhibiting its activity. This results in the modulation of pain perception and the reduction of opioid-induced side effects such as respiratory depression and addiction.
Biochemical and physiological effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. These include the modulation of pain perception, the reduction of opioid-induced side effects, and the inhibition of tumor growth. Additionally, this compound has been shown to possess antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(2,2-diphenylethyl)-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-furamide in lab experiments is its high selectivity for the κ-opioid receptor. This makes it an ideal candidate for studying the role of this receptor in pain perception and opioid addiction. However, one limitation of using this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several potential future directions for research on N-(2,2-diphenylethyl)-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-furamide. One area of interest is its use in the development of new analgesic drugs that can effectively modulate pain perception without the risk of addiction or respiratory depression. Additionally, this compound's antioxidant and anti-inflammatory properties make it a promising candidate for the development of new treatments for conditions such as cancer and neurodegenerative diseases. Further research is needed to fully understand the potential therapeutic applications of this compound and to optimize its synthesis process for large-scale production.
In conclusion, this compound is a promising compound with potential therapeutic applications in various fields. Its unique biochemical and physiological effects make it an ideal candidate for further research, particularly in the development of new analgesic drugs and treatments for cancer and neurodegenerative diseases. However, further research is needed to fully understand its mechanism of action and optimize its synthesis process for large-scale production.
Applications De Recherche Scientifique
N-(2,2-diphenylethyl)-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-furamide has been the subject of extensive research due to its potential applications in various fields. One of the primary areas of interest is its use as a selective antagonist for the κ-opioid receptor. Studies have shown that this compound exhibits high selectivity for this receptor, making it a promising candidate for the development of new analgesic drugs.
Propriétés
IUPAC Name |
N-(2,2-diphenylethyl)-5-(3-hydroxy-3-methylbut-1-ynyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO3/c1-24(2,27)16-15-20-13-14-22(28-20)23(26)25-17-21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-14,21,27H,17H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPJITKTVCXPTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(O1)C(=O)NCC(C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(tert-butylamino)-1,2-dihydro-1-acenaphthylenyl]benzenesulfonamide](/img/structure/B3932331.png)
![N-(4-acetylphenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B3932340.png)

![methyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3932353.png)


![4-chloro-N-{2-[(4-methoxyphenyl)amino]-1,2-dihydro-1-acenaphthylenyl}benzenesulfonamide](/img/structure/B3932376.png)
![N-{1-[({[4-(acetylamino)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-2-methoxybenzamide](/img/structure/B3932381.png)
![N-benzyl-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B3932385.png)

![3-(4-fluorophenyl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one](/img/structure/B3932408.png)

![1,7,7-trimethyl-4-(4-morpholinylcarbonyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B3932425.png)

